"Methyl 5-formylpyridine-2-carboxylate chemical properties"
"Methyl 5-formylpyridine-2-carboxylate chemical properties"
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 5-formylpyridine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 5-formylpyridine-2-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and organic synthesis. We will delve into its chemical properties, reactivity, synthesis, and key applications, offering field-proven insights and detailed protocols.
Core Chemical Identity and Physical Properties
Methyl 5-formylpyridine-2-carboxylate, also known as Methyl 5-formylpicolinate, is a bifunctional pyridine derivative. Its structure incorporates both an aldehyde and a methyl ester, making it a versatile scaffold for constructing more complex molecules.
Chemical Structure
Caption: Chemical structure of Methyl 5-formylpyridine-2-carboxylate.
Data Summary Tables
Quantitative data and key identifiers are summarized below for quick reference.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | methyl 5-formylpyridine-2-carboxylate | [1] |
| Synonyms | Methyl 5-formylpicolinate, 5-Formyl-pyridine-2-carboxylic acid methyl ester | [1] |
| CAS Number | 55876-91-0 | [1][2] |
| Molecular Formula | C₈H₇NO₃ | [1] |
| SMILES | COC(=O)C1=NC=C(C=C1)C=O | [1] |
| InChIKey | QOWOSLFJHTVONJ-UHFFFAOYSA-N |[1][2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point (Predicted) | 322.7 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.249 g/cm³ | [3] |
| Topological Polar Surface Area | 56.3 Ų | [1] |
| Purity (Typical) | ≥98% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C |[2] |
Predicted Spectroscopic Features
While full experimental spectra are not widely published, the structural features of Methyl 5-formylpyridine-2-carboxylate allow for a reliable prediction of its key spectroscopic characteristics.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.
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Aldehyde Proton (CHO): A distinct singlet is predicted to appear far downfield, typically in the δ 9.9-10.2 ppm range, due to the strong deshielding effect of the carbonyl group.
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Pyridine Protons: The three protons on the pyridine ring will appear in the aromatic region (δ 8.0-9.2 ppm). The proton at C6 (adjacent to the nitrogen) will be the most deshielded. The proton at C4 will likely appear as a doublet of doublets, coupled to both the C3 and C6 protons.
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Methyl Protons (OCH₃): A sharp singlet corresponding to the three methyl ester protons is expected around δ 3.9-4.1 ppm .
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¹³C NMR Spectroscopy:
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Carbonyl Carbons: Two signals in the downfield region are expected for the aldehyde (δ ~190 ppm) and ester (δ ~165 ppm) carbonyls.
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Aromatic Carbons: Signals for the five carbons of the pyridine ring are expected between δ 120-160 ppm.
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Methyl Carbon: The ester methyl carbon should appear as a single peak around δ 53 ppm.
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Infrared (IR) Spectroscopy:
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C=O Stretching: Two strong absorption bands are predicted. The aldehyde C=O stretch typically appears around 1700-1715 cm⁻¹ , while the ester C=O stretch appears at a higher frequency, around 1720-1730 cm⁻¹ .
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Aromatic C=C/C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
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C-O Stretching: A strong band for the ester C-O bond is expected around 1250-1300 cm⁻¹ .
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Mass Spectrometry:
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The electron ionization (EI) mass spectrum should show a clear molecular ion peak [M]⁺ at m/z = 165 .
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Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 134, or the loss of the entire methoxycarbonyl group (-COOCH₃, m/z = 59) to give a fragment at m/z = 106.
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Reactivity and Chemical Behavior
The utility of this compound stems from the distinct reactivity of its functional groups, which can often be addressed selectively. The electron-withdrawing nature of the ester and aldehyde groups, combined with the inherent electron-deficient character of the pyridine ring, governs its chemical behavior.
Key Reaction Pathways
Caption: Key reaction pathways for Methyl 5-formylpyridine-2-carboxylate.
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Reactions at the Aldehyde: The formyl group is a primary site for nucleophilic attack.
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Reductive Amination: It readily reacts with primary or secondary amines to form an intermediate imine (Schiff base), which can be subsequently reduced to yield substituted aminomethyl-pyridines. This is a cornerstone reaction in combinatorial chemistry for library synthesis.
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Reduction: Selective reduction of the aldehyde to a primary alcohol (yielding Methyl 5-(hydroxymethyl)pyridine-2-carboxylate) can be achieved with mild reducing agents like sodium borohydride (NaBH₄), leaving the ester intact.
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Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Tollens' reagent (Ag₂O), yielding Pyridine-2,5-dicarboxylic acid monomethyl ester.
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Wittig and Related Reactions: It serves as an excellent electrophile for olefination reactions to introduce carbon-carbon double bonds.
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Reactions at the Ester: The methyl ester is susceptible to nucleophilic acyl substitution.
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Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidic workup readily converts the ester to the corresponding carboxylic acid (5-formylpicolinic acid).
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Aminolysis: Reaction with amines at elevated temperatures can convert the ester to the corresponding amide.
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Representative Synthesis Protocol
While various synthetic routes exist, a common and reliable laboratory-scale method involves the selective oxidation of the corresponding 5-methyl derivative. This approach is favored for its relatively clean conversion and predictable outcome.
Workflow: Oxidation of Methyl 5-methylpyridine-2-carboxylate
Caption: A typical workflow for the synthesis of the title compound.
Step-by-Step Methodology
Causality: This protocol uses selenium dioxide (SeO₂), a classic reagent for the oxidation of activated methyl groups (allylic or benzylic-type) to aldehydes. The methyl group at the 5-position of the pyridine ring is sufficiently activated for this transformation.
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Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 5-methylpyridine-2-carboxylate (1.0 eq).
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Dissolution: Add a suitable solvent such as 1,4-dioxane or acetic acid to dissolve the starting material. The choice of solvent is critical; it must be inert to the oxidant and capable of sustaining the reaction temperature.
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Reagent Addition: Add selenium dioxide (SeO₂) (1.1-1.3 eq) to the solution portion-wise. Self-Validating System: A slight excess of the oxidant ensures complete conversion of the starting material, which can be monitored by Thin Layer Chromatography (TLC).
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Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. The reaction progress should be monitored periodically by TLC or LC-MS until the starting material is consumed.
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Work-up:
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Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will have formed.
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Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the pad with the reaction solvent.
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Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the aqueous layer three times with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
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Purification:
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Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Methyl 5-formylpyridine-2-carboxylate.
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Applications in Drug Discovery and Chemical Biology
The true value of Methyl 5-formylpyridine-2-carboxylate lies in its role as a versatile intermediate for synthesizing high-value, biologically active compounds. Its bifunctional nature allows for sequential or orthogonal derivatization to build molecular complexity.
Caption: Relationship between the core chemical and its therapeutic applications.
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GPX4 Inhibitors for Cancer Therapy: Glutathione Peroxidase 4 (GPX4) is a critical enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death.[4] Inhibiting GPX4 is a promising strategy for killing therapy-resistant cancer cells.[4][5] Methyl 5-formylpyridine-2-carboxylate can be used as a starting scaffold to synthesize novel GPX4 inhibitors, where the aldehyde can be elaborated into a warhead to covalently target the enzyme, and the ester can be modified to tune pharmacokinetic properties.[3][6]
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TREX1 Modulators for Immuno-Oncology: Three prime repair exonuclease 1 (TREX1) is a key repressor of the cGAS/STING pathway, which is crucial for innate immune responses against cancer.[7] By inhibiting TREX1, it is possible to stimulate an anti-tumor immune response, effectively turning "cold" tumors "hot". Pyridine-based derivatives have been patented as modulators of TREX1, highlighting the potential of scaffolds derived from this compound in the development of novel cancer immunotherapies.[7]
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Telomerase Inhibitors: Telomerase is an enzyme essential for the survival of most cancer cells, and its inhibition is a validated anticancer strategy. Derivatives of pyridine-2-carboxylic acid have been synthesized and shown to possess telomerase inhibitory activity, making this compound a relevant starting point for such research.[8]
Safety and Handling
As a laboratory chemical, Methyl 5-formylpyridine-2-carboxylate requires careful handling to minimize exposure and risk.
Table 3: GHS Hazard Information
| Hazard Code | Description | Class |
|---|---|---|
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2A |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
Source:[1]
Recommended Handling Protocol
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Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory.
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Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with an organic vapor cartridge.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[2]
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Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Methyl 5-formylpyridine-2-carboxylate is more than a simple chemical; it is a highly valuable and versatile platform for innovation in drug discovery. Its dual functionality allows for precise chemical modifications, enabling the synthesis of sophisticated molecules targeting critical disease pathways in oncology and immunology. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for any researcher aiming to leverage its full potential.
References
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]
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PubChem. Methyl 5-formylpyridine-2-carboxylate (CID 15121205). Available at: [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation for First GPX4 and CDK Dual Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Eaton, J. K., et al. (2020). Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles. Nature Chemical Biology. Available at: [Link]
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Wikipedia. Pyridine-2-carbaldehyde. Available at: [Link]
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Rout, A. K., et al. (2022). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. Available at: [Link]
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Bakulev, V. A., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules. Available at: [Link]
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Chemsrc. 2-Methyl-5-formylpyridine (CAS#:53014-84-9). Available at: [Link]
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Park, H. J., et al. (2006). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Chen, L., et al. (2023). Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead. Journal of Medicinal Chemistry. Available at: [Link]
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PubChem. 2-Fluoro-5-formylpyridine (CID 16414246). Available at: [Link]
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MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]
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Semantic Scholar. Structure and Expression of the TREX1 and TREX2 3′→5′ Exonuclease Genes. Available at: [Link]
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Liu, J., Tang, D., & Kang, R. (2024). Targeting GPX4 in ferroptosis and cancer: chemical strategies and challenges. Trends in Pharmacological Sciences. Available at: [Link]
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